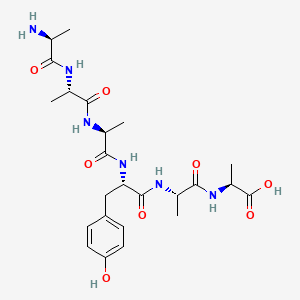

H-Ala-Ala-Ala-Tyr-Ala-Ala-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound H-Ala-Ala-Ala-Tyr-Ala-Ala-OH is a hexapeptide composed of six amino acids: alanine, alanine, alanine, tyrosine, alanine, and alanine. This peptide sequence is of interest due to its potential biological activities and applications in various fields of research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-Ala-Ala-Tyr-Ala-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid (alanine) is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

Coupling: The next amino acid (alanine) is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (alanine, tyrosine, alanine, alanine).

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like This compound often employs automated peptide synthesizers that utilize SPPS. These machines streamline the synthesis process, allowing for high-throughput production of peptides with high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

H-Ala-Ala-Ala-Tyr-Ala-Ala-OH: can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

Reduction: Reduction reactions can target disulfide bonds if present in modified peptides.

Substitution: Amino acid residues can be substituted with other amino acids or chemical groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

Substitution: Amino acid derivatives or protecting groups are used in SPPS to achieve specific substitutions.

Major Products Formed

Oxidation: Dityrosine or other oxidative derivatives.

Reduction: Reduced peptide with free thiol groups.

Substitution: Modified peptides with altered amino acid sequences or chemical functionalities.

Aplicaciones Científicas De Investigación

Chemistry

H-Ala-Ala-Ala-Tyr-Ala-Ala-OH serves as a model compound for studying:

- Peptide Bond Formation: Its structure allows researchers to investigate the kinetics of peptide bond formation and hydrolysis.

- Chemical Reactions: The compound can undergo oxidation, reduction, and substitution reactions, providing insights into peptide chemistry.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Formation of quinones from tyrosine | Hydrogen peroxide |

| Reduction | Targeting peptide bonds | Sodium borohydride |

| Substitution | Nucleophilic substitutions at amino groups | Amines or thiols |

Biology

In biological research, this tetrapeptide is utilized for:

- Protein-Protein Interactions: It helps elucidate mechanisms of interaction between proteins.

- Enzyme-Substrate Specificity: The compound's structure aids in understanding how enzymes interact with substrates.

Medicine

The therapeutic potential of this compound is significant:

- Drug Development: Its ability to inhibit angiotensin-converting enzyme (ACE) positions it as a candidate for antihypertensive drugs.

- Tissue Engineering: The peptide can act as a scaffold for tissue regeneration due to its biocompatibility.

Industry

In industrial applications, this compound is employed in:

- Biomaterials Development: Its properties make it suitable for creating new biomaterials.

- Synthetic Polymers: It serves as a building block in the synthesis of advanced polymers.

Case Studies

Case Study 1: Antioxidant Properties

Research indicates that peptides similar to this compound exhibit antioxidant properties that protect against oxidative stress in cellular models. For instance, certain peptides have been shown to reduce reactive oxygen species (ROS) levels in human endothelial cells, highlighting their potential therapeutic applications in cardiovascular diseases .

Case Study 2: Drug Delivery Systems

In a study focusing on drug delivery mechanisms, this compound was incorporated into nanoparticle formulations that enhanced the bioavailability of poorly soluble drugs. The results demonstrated improved therapeutic efficacy and reduced side effects .

Mecanismo De Acción

The mechanism of action of H-Ala-Ala-Ala-Tyr-Ala-Ala-OH depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and catalysis. The tyrosine residue can play a crucial role in binding interactions due to its aromatic side chain.

Comparación Con Compuestos Similares

H-Ala-Ala-Ala-Tyr-Ala-Ala-OH: can be compared with other similar peptides, such as:

H-Ala-Ala-Ala-Tyr-OH: A shorter peptide with similar properties but lacking the additional alanine residues.

H-Ala-Ala-Tyr-Ala-OH: Another shorter peptide with a different sequence.

H-Ala-Tyr-Ala-OH: A tripeptide with distinct biological activities.

The uniqueness of This compound lies in its specific sequence, which can influence its biological activity, stability, and interactions with other molecules.

Actividad Biológica

H-Ala-Ala-Ala-Tyr-Ala-Ala-OH is a synthetic pentapeptide composed of three alanine (Ala) residues, one tyrosine (Tyr) residue, and a terminal hydroxyl group. Its molecular formula is C24H36N6O8, with a molecular weight of 536.58 g/mol. This compound has garnered attention for its potential biological activities, including enzyme inhibition, receptor binding, and antioxidant properties.

Chemical Structure and Properties

The sequence of amino acids in this compound is crucial for its biological activity. The presence of the tyrosine residue suggests potential interactions with various biological targets, including neurotransmitter modulation and angiotensin-converting enzyme (ACE) inhibition, which can impact blood pressure regulation.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : The peptide may bind to specific receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : Studies indicate that peptides containing tyrosine can inhibit ACE, making them candidates for hypertension treatment.

- Antioxidant Activity : The peptide exhibits potential antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) .

Antioxidant Activity

Research has demonstrated the antioxidant capabilities of this compound. For instance, in vitro studies using cell models have shown that this peptide can reduce oxidative stress by decreasing reactive oxygen species (ROS) levels and enhancing the activity of antioxidant enzymes .

Table 1: Antioxidant Activity Evaluation

| Study | Method | Findings |

|---|---|---|

| Zhang et al. | MTT Assay | Peptides exhibited nontoxic effects at concentrations up to 100 μM; significant ROS scavenging ability observed. |

| Tao et al. | CAA Assay | Peptides increased CAT and SOD activities while reducing malondialdehyde (MDA) content in HepG2 cells. |

Enzyme Inhibition

The peptide has been explored for its ability to inhibit ACE, which is crucial for controlling blood pressure. The presence of tyrosine enhances this inhibitory effect, making it a focus in cardiovascular research.

Table 2: ACE Inhibition Studies

Applications in Medicine and Industry

This compound holds promise for various applications:

- Therapeutic Development : Its potential as a peptide-based drug candidate is under investigation, particularly in treating hypertension and oxidative stress-related diseases.

- Biotechnology : The peptide serves as a model compound in peptide synthesis studies and enzyme assays due to its structural properties.

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36N6O8/c1-11(25)19(32)26-12(2)20(33)27-14(4)22(35)30-18(10-16-6-8-17(31)9-7-16)23(36)28-13(3)21(34)29-15(5)24(37)38/h6-9,11-15,18,31H,10,25H2,1-5H3,(H,26,32)(H,27,33)(H,28,36)(H,29,34)(H,30,35)(H,37,38)/t11-,12-,13-,14-,15-,18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMJRMHGWIHXNKG-XFEXQEHJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N6O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.